molecular formula C8H11NO2 B3136603 (R)-4-(1-Amino-2-hydroxyethyl)phenol CAS No. 420110-45-8

(R)-4-(1-Amino-2-hydroxyethyl)phenol

Cat. No.: B3136603
CAS No.: 420110-45-8
M. Wt: 153.18
InChI Key: WKMNUYYJVXICFJ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(1-Amino-2-hydroxyethyl)phenol is an organic compound with a molecular formula of C8H11NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-2-hydroxyethyl)phenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-hydroxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).

    Amination: The hydroxyl group is then converted to an amino group through a reaction with ammonia or an amine under appropriate conditions.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

In an industrial setting, the production of ®-4-(1-Amino-2-hydroxyethyl)phenol may involve:

    Large-Scale Reduction: Utilizing industrial-scale reducing agents and reactors to convert the aldehyde to the alcohol.

    Catalytic Amination: Employing catalysts to facilitate the amination process efficiently.

    Enantiomeric Purification: Using advanced separation techniques like simulated moving bed chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Amino-2-hydroxyethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols.

Scientific Research Applications

®-4-(1-Amino-2-hydroxyethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand for enzyme binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-4-(1-Amino-2-hydroxyethyl)phenol exerts its effects involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(1-Amino-2-hydroxyethyl)phenol: Similar structure but with the amino and hydroxyl groups in different positions.

    (S)-4-(1-Amino-2-hydroxyethyl)phenol: The enantiomer of the compound, with opposite chirality.

Uniqueness

®-4-(1-Amino-2-hydroxyethyl)phenol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or positional isomers. This uniqueness makes it valuable for studying stereochemistry and its effects on molecular interactions.

Properties

IUPAC Name

4-[(1R)-1-amino-2-hydroxyethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-8(5-10)6-1-3-7(11)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMNUYYJVXICFJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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